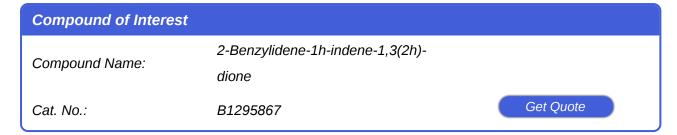


2-Benzylidene-1h-indene-1,3(2h)-dione chemical properties and structure

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An In-depth Technical Guide to **2-Benzylidene-1H-indene-1,3(2H)-dione**: Chemical Properties, Structure, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Benzylidene-1H-indene-1,3(2H)-dione**, a molecule of significant interest in medicinal chemistry. This document details its chemical structure, physicochemical properties, spectroscopic data, synthesis protocols, and known biological activities, with a focus on its anticancer mechanism of action.

Chemical Structure and Identifiers

2-Benzylidene-1H-indene-1,3(2H)-dione is an organic compound featuring a benzylidene group substituted at the 2-position of an indane-1,3-dione core. This extended conjugated system is responsible for its chromophoric properties and chemical reactivity.

Table 1: Chemical Identifiers



Identifier	Value	Reference
IUPAC Name	2-benzylideneindene-1,3- dione	[1]
CAS Number	5381-33-9	[1][2][3]
Molecular Formula	C16H10O2	[1][2][3]
Canonical SMILES	C1=CC=C(C=C1)C=C2C(=O) C3=CC=CC=C3C2=O	[1]

| InChi Key | OPKPFEWFKYKJCF-UHFFFAOYSA-N |[1] |

Physicochemical and Spectroscopic Properties

The physicochemical properties of **2-Benzylidene-1H-indene-1,3(2H)-dione** are summarized in Table 2. While the melting point for the parent compound is not definitively reported in the cited literature, values for closely related derivatives suggest a melting point in the range of 150-200 °C. Qualitatively, its solubility is expected to be low in water but good in various organic solvents, similar to its parent scaffold, **1,3-indandione**.

Table 2: Physicochemical Properties

Property	Value	Reference
Molecular Weight	234.25 g/mol	[1][3]
Exact Mass	234.068079557 Da	[2]
Density	1.306 g/cm ³	[2]
Boiling Point	432.2 °C at 760 mmHg	[2]
Flash Point	161.4 °C	[2]
XLogP3	3.5	[2]
Hydrogen Bond Donor Count	0	[2]
Hydrogen Bond Acceptor Count	2	[2]



| Rotatable Bond Count | 1 |[2] |

Spectroscopic analysis is crucial for the identification and characterization of the compound. Table 3 provides a summary of its key spectral data.

Table 3: Spectroscopic Data

Spectrum	Data	Reference
¹ H NMR	(200 MHz, CDCl ₃) δ (ppm): 8.43 (m, 2H), 8.00 (m, 2H), 7.89 (s, 1H), 7.81 (m, 2H), 7.51 (m, 3H)	[4]
¹³ C NMR	(50 MHz, CDCl ₃) δ (ppm): 190.29, 189.02, 146.99, 142.90, 140.02, 135.41, 135.21, 134.13, 133.19, 133.04, 129.13, 128.78, 123.33	[4]
Infrared (IR)	(KBr Pellet) ν (cm ⁻¹): 1683.75 (C=O, conjugated ketone), 1586.17 (C=C, aromatic)	[5]

| UV-Visible | (in CHCl₃) λ_{max} (nm): 264, 345 |[5] |

Experimental Protocols: Synthesis

The synthesis of **2-Benzylidene-1H-indene-1,3(2H)-dione** is most commonly achieved via the Knoevenagel condensation. Below are two detailed protocols.

Protocol 1: Classical Knoevenagel Condensation

This method utilizes a basic catalyst in an organic solvent with azeotropic removal of water to drive the reaction to completion.

Procedure:



- To a solution of 1,3-indandione (0.1 mol) and a catalytic amount of piperidine in 500 mL of dry benzene, add benzaldehyde (0.1 mol).
- Heat the mixture to reflux. The water generated during the reaction is removed using a Dean-Stark apparatus.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- After the reaction is complete (typically 2-5 hours), evaporate the solvent under reduced pressure.
- Recrystallize the resulting solid residue from ethanol to yield the pure 2-benzylidene-1,3indandione product.

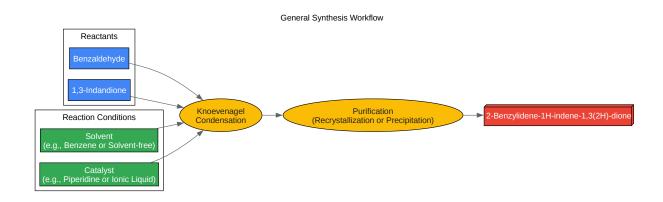
Protocol 2: Green Synthesis Using a Task-Specific Ionic Liquid

This modern approach offers an environmentally benign, solvent-free, and highly efficient alternative.[6][7]

Procedure:

- In a reaction vial, mix benzaldehyde (0.25 mmol), indan-1,3-dione (0.25 mmol), and the task-specific ionic liquid 2-hydroxyethylammonium formate (2-HEAF, 0.1 mmol).[6]
- Stir the mixture vigorously at room temperature. The reaction is typically complete within 1-2 minutes.[6]
- Monitor the reaction completion by TLC.[6]
- Upon completion, add 5 mL of water to the vial. This will cause the immediate precipitation of the pure product.[6][7]
- Filter the precipitated solid and wash thoroughly with water to afford the desired product in high yield (typically >95%).[6]





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General Synthesis Workflow

Biological Activity and Mechanism of Action

Derivatives of the 2-benzylidene-1,3-indandione scaffold have demonstrated significant biological activities, including antimicrobial and potent anticancer properties.[5][8]

Anticancer Activity

The primary mechanism of anticancer action for this class of compounds is the inhibition of tubulin polymerization.[9][10] By binding to the colchicine site on β -tubulin, these molecules disrupt the dynamic equilibrium of microtubule assembly and disassembly. This interference with microtubule function is critical, as it leads to a cascade of events culminating in cancer cell death.

The key consequences of tubulin polymerization inhibition are:

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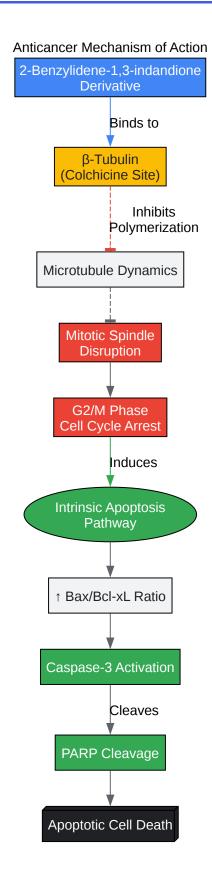




- Cell Cycle Arrest: Disruption of the mitotic spindle, a structure essential for chromosome segregation, prevents cells from completing mitosis. This triggers a mitotic checkpoint, leading to cell cycle arrest, predominantly in the G2/M phase.[11]
- Induction of Apoptosis: Prolonged mitotic arrest initiates the intrinsic pathway of apoptosis (programmed cell death). This is characterized by an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-xL, leading to mitochondrial outer membrane permeabilization.[11] This, in turn, triggers the activation of downstream executioner caspases, such as caspase-3 and caspase-7.[8][11]
- PARP Cleavage: Activated caspase-3 cleaves key cellular substrates, including poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. Cleavage of PARP is a hallmark of apoptosis and ensures the efficient execution of the cell death program.[8][11]

Studies have shown that these compounds can induce apoptosis in various human cancer cell lines, including leukemia (HL-60) and colorectal cancer (HCT116) cells.[8][11]





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Anticancer Signaling Pathway



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